![molecular formula C18H13F2N5O2S B2539987 2,5-difluoro-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide CAS No. 894069-71-7](/img/structure/B2539987.png)
2,5-difluoro-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide
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Overview
Description
The compound “2,5-difluoro-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide” is a chemical compound that contains a 1,2,4-triazole ring. The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, known for its antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of this compound could potentially involve the use of a structure-based virtual screening on the IDO1 active site . The starting hit compound could be a novel chemotype based on a [1,2,4]triazolo [4,3- a ]pyridine scaffold .Molecular Structure Analysis
The molecular structure of this compound involves a [1,2,4]triazolo [4,3-b]pyridazin-6-yl ring attached to a phenyl ring via a nitrogen atom . The phenyl ring is further substituted with a sulfonamide group and two fluorine atoms .Scientific Research Applications
Synthesis Methods
The synthesis of 1,2,3-triazole-fused pyrazines and pyridazines involves several routes. Two common methods include:
- Reaction of hydrazine hydrate with dicarbonyl 1,2,3-triazoles : This method leads to various triazolopyrazine and triazolopyridazine derivatives .
Medicinal Chemistry Applications
These heterocycles find applications in medicinal chemistry:
- BACE-1 Inhibition : They have demonstrated inhibitory effects on β-secretase 1 (BACE-1), a target relevant to Alzheimer’s disease .
Structural Units in Polymers
Researchers have incorporated these heterocycles into polymers for use in solar cells, enhancing their performance.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Mode of Action
Similar compounds have been reported to interact with their targets through hydrogen bond accepting and donating characteristics, enabling them to make specific interactions with different target receptors .
Biochemical Pathways
Similar compounds have been reported to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar compounds .
Result of Action
Similar compounds have been reported to exhibit diverse pharmacological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
The efficacy and stability of similar compounds may be influenced by various environmental factors .
properties
IUPAC Name |
2,5-difluoro-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N5O2S/c1-11-21-22-18-9-8-16(23-25(11)18)12-2-5-14(6-3-12)24-28(26,27)17-10-13(19)4-7-15(17)20/h2-10,24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWBPTZIWDMQJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-difluoro-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide |
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